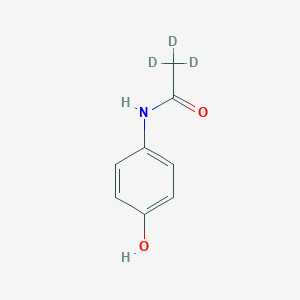

Acetaminofén-d3

Descripción general

Descripción

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM and is widely used as an antipyretic and analgesic agent .

Synthesis Analysis

The general synthesis of acetaminophen in undergraduate laboratories involves p-aminophenol reacting with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce acetaminophen and acetic acid . The acetaminophen crystals are then purified by being dissolved in hot water and allowed to recrystallize .Molecular Structure Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . The chemical structure of acetaminophen consists of a benzene ring core, substituted by one hydroxyl group and the nitrogen atom of an amide group in the para (1,4) pattern .Chemical Reactions Analysis

Acetaminophen-d3 is the deuterium labeled Acetaminophen . It is a selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 25.8 μM .Physical And Chemical Properties Analysis

The formula of Acetaminophen-d3 is C8H6D3NO2 and its molecular weight is 154.18 . It is a solid and should be stored at -20°C .Aplicaciones Científicas De Investigación

Análisis Cuantitativo en Plasma

Acetaminofén-d3 se utiliza en el desarrollo de métodos de investigación bioanalítica sensibles para la cuantificación de acetaminofén y sus metabolitos en plasma . Esto incluye el uso de técnicas como la cromatografía líquida-espectrometría de masas en tándem (LC-MS-MS) para la determinación simultánea de acetaminofén y sus metabolitos glucurónido y sulfato .

Estudio del Metabolismo

this compound se utiliza para estudiar el metabolismo del acetaminofén. Ayuda a comprender cómo se metaboliza el acetaminofén en el hígado, principalmente mediante la conjugación para formar los metabolitos sulfato y glucurónido . Esto es particularmente importante en el estudio de los efectos del fármaco tanto en animales como en humanos .

Investigación Toxicológica

this compound se utiliza en la investigación toxicológica. Se utiliza para estudiar los efectos de la sobredosis, donde una proporción creciente de la dosis se metaboliza a través del citocromo P450 2E1 para formar el metabolito reactivo tóxico N-acetil-p-benzoquinona imina (NAPQI) .

Estudios de Interacción con Fármacos

this compound se puede utilizar en estudios de interacción con fármacos. Puede ayudar a los investigadores a comprender cómo interactúa el acetaminofén con otros fármacos y sustancias en el cuerpo .

Análisis de Aguas Ambientales

this compound se puede utilizar en el análisis de aguas ambientales. Se desarrolló un método electroanalítico novedoso y simple para la determinación simultánea de acetaminofén y levofloxacina en aguas ambientales .

6. Investigación sobre la Obesidad y la Enfermedad del Hígado Graso this compound se utiliza en la investigación relacionada con la obesidad y la enfermedad del hígado graso relacionada. La utilidad del método se demostró estudiando el metabolismo de APAP en ratones hembra ob/ob obesos y de tipo salvaje C57BL/6J, en los que solo estaban disponibles pequeños volúmenes de plasma .

Mecanismo De Acción

- Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which directly block COX enzymes at the pain site, acetaminophen’s effect at the pain site is weaker .

- Acetaminophen’s antipyretic actions involve direct effects on heat-regulating centers in the brain (hypothalamus). This results in peripheral vasodilation, sweating, and heat loss, ultimately reducing fever .

- NAPQI can be detoxified by glutathione (GSH). However, excessive acetaminophen consumption depletes GSH, leading to NAPQI-induced hepatotoxicity .

- Impact on Bioavailability: Chronic alcohol use or enzyme inducers (e.g., phenobarbital) can alter acetaminophen metabolism and affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Remember to consult healthcare professionals for personalized advice and safe use of acetaminophen. 🌟

Safety and Hazards

In case of skin contact with Acetaminophen-d3, it is recommended to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of ingestion, wash out mouth with water provided person is conscious . Do NOT induce vomiting unless directed to do so by medical personnel .

Direcciones Futuras

Acetaminophen-d3 is used for research purposes only . It is consistently included in multimodal, non-opioid, or opioid-sparing therapies . It is recommended by guidelines as a first or second-line drug for acute pain and chronic pain, especially for patients with limited therapeutic options and for the elderly .

Análisis Bioquímico

Biochemical Properties

Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen interacts with enzymes, proteins, and other biomolecules in these pathways. For instance, Acetaminophen cysteine is one of the metabolites created by the cysteine conjugation pathway. This metabolite is formed when Acetaminophen is conjugated with the amino acid cysteine, which helps to detoxify the compound and prevent liver damage .

Cellular Effects

Acetaminophen influences cell function by reducing the production of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism. An overdose of Acetaminophen can lead to hepatic and/or renal injury .

Molecular Mechanism

The molecular mechanism of Acetaminophen involves the inhibition of prostaglandin synthesis by reducing the activity of cyclooxygenase enzymes (COX-1 and COX-2) . This results in changes in gene expression and enzyme activity, leading to its analgesic and antipyretic effects .

Temporal Effects in Laboratory Settings

The effects of Acetaminophen and its metabolites, such as Acetaminophen cysteine and Acetaminophen glucuronide, can change over time in laboratory settings . These changes can be influenced by factors such as temperature and pressure .

Dosage Effects in Animal Models

The effects of Acetaminophen can vary with different dosages in animal models. Overdose and long-term dose of Acetaminophen produce hepatic and/or renal injury in human and other experimental animals .

Metabolic Pathways

Acetaminophen is involved in several metabolic pathways, including glucuronidation, sulfation, and cysteine conjugation . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Acetaminophen is distributed within cells and tissues through various transporters and binding proteins . Its localization or accumulation can be affected by these interactions .

Subcellular Localization

The subcellular localization of Acetaminophen and its effects on its activity or function are complex and can involve various targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480414 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60902-28-5 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60902-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

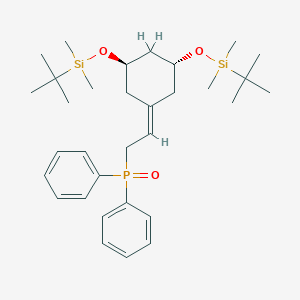

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

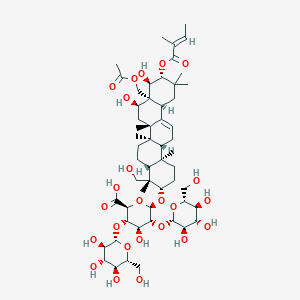

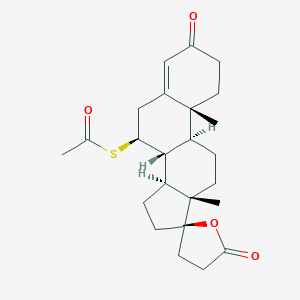

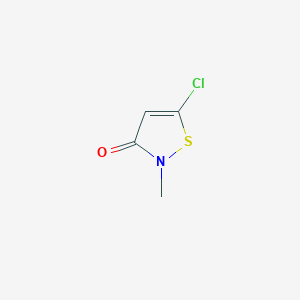

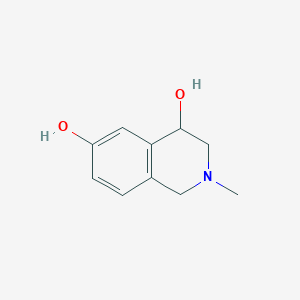

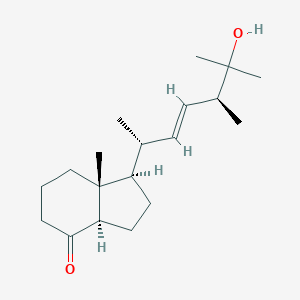

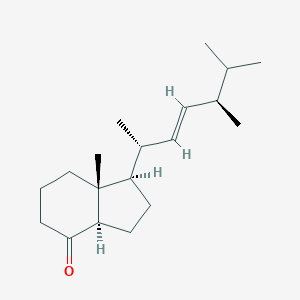

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

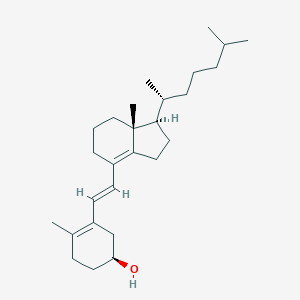

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)